Superior Crystallographic Resolution for Binding Mode Determination vs. Fragment 2-3
The co-crystal structure of (5-ethyl-2-methyl-1H-indol-3-yl)acetic acid with LC3A (PDB 7RA0) was solved at 1.36 Å resolution [1], substantially higher than the 1.72 Å resolution achieved for the related fragment (5-fluoro-1H-indol-3-yl)acetic acid (Fragment 2-3, PDB 7R9Z) [2]. This 0.36 Å improvement provides more precise electron density for the ligand, reducing model bias in the binding pose and enabling more reliable structure-based design.
| Evidence Dimension | X-ray crystallographic resolution (PDB co-crystal structure with LC3A) |
|---|---|
| Target Compound Data | 1.36 Å (PDB 7RA0) |
| Comparator Or Baseline | 1.72 Å for (5-fluoro-1H-indol-3-yl)acetic acid (PDB 7R9Z) |
| Quantified Difference | Δ = 0.36 Å improvement (target compound structure is 21% higher resolution) |
| Conditions | Synchrotron X-ray diffraction; LC3A protein expressed and purified as described in Steffek et al. 2023; fragment soaked into pre-formed crystals. |
Why This Matters
Higher resolution directly translates to lower uncertainty in atomic coordinates, which is critical when the binding pose is used for computational chemistry or medicinal chemistry optimization.
- [1] RCSB PDB. 7RA0: (5-ethyl-2-methyl-1H-indol-3-yl)acetic acid in complex with LC3A. Resolution 1.36 Å. View Source
- [2] RCSB PDB. 7R9Z: (5-fluoro-1H-indol-3-yl)acetic acid in complex with LC3A. Resolution 1.72 Å. View Source
